molecular formula C4H3ClINO B13900228 2-Chloro-4-iodo-5-methyl-1,3-oxazole

2-Chloro-4-iodo-5-methyl-1,3-oxazole

Cat. No.: B13900228
M. Wt: 243.43 g/mol
InChI Key: PZAHYHQMAYORFW-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-methyl-1,3-oxazole is a heterocyclic compound that contains both chlorine and iodine substituents on an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-methyl-1,3-oxazole typically involves the halogenation of a precursor oxazole compound. One common method is the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method allows for the regiocontrolled introduction of halogen substituents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: Palladium-catalyzed coupling reactions can introduce additional aryl or alkyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-iodo-5-methyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Chloro-4-iodo-5-methyl-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodo-5-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of functionalization .

Properties

Molecular Formula

C4H3ClINO

Molecular Weight

243.43 g/mol

IUPAC Name

2-chloro-4-iodo-5-methyl-1,3-oxazole

InChI

InChI=1S/C4H3ClINO/c1-2-3(6)7-4(5)8-2/h1H3

InChI Key

PZAHYHQMAYORFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)Cl)I

Origin of Product

United States

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